BC2LC-Nt from Burkholderia cenocepacia

Glycomics Lectin histochemistry Stem cell characterization

BC2LC-Nt is the recombinant N-terminal domain (156–187 residues) of the BC2L-C superlectin from Burkholderia cenocepacia, produced in Escherichia coli. It adopts a unique TNF‑α‑like homotrimeric fold and functions as a fucose‑specific lectin that preferentially recognizes fucosylated human histo‑blood group epitopes—notably H‑type 1, Lewisᵇ, and Lewisʸ—as determined by glycan array screening and isothermal titration calorimetry.

Molecular Formula C18H32O16
Molecular Weight
Cat. No. B1165366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC2LC-Nt from Burkholderia cenocepacia
SynonymsSugar specificity: Fucose
Molecular FormulaC18H32O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BC2LC-Nt (Burkholderia cenocepacia) – Core Specifications, Binding Profile, and Procurement Baseline


BC2LC-Nt is the recombinant N-terminal domain (156–187 residues) of the BC2L-C superlectin from Burkholderia cenocepacia, produced in Escherichia coli [1]. It adopts a unique TNF‑α‑like homotrimeric fold and functions as a fucose‑specific lectin that preferentially recognizes fucosylated human histo‑blood group epitopes—notably H‑type 1, Lewisᵇ, and Lewisʸ—as determined by glycan array screening and isothermal titration calorimetry [2]. The monomer has a molecular weight of ~19.3 kDa (trimer ~58 kDa) and is supplied in Tris buffer at high purity .

Specificity
H‑type 1, Lewisᵇ, Lewisʸ epitope resolution without A/B cross‑reactivity
Architecture
Recombinant TNF‑α‑like trimer; defined non‑glycosylated scaffold
Production
E. coli recombinant, lot‑consistent, no plant‑glycan contamination
Workflow
Live‑cell sorting, glycan array, ITC/SPR, histochemistry, antagonist screening

Why Generic Substitution Fails – BC2LC-Nt Differentiation from Common Fucose‑Binding Lectins


Fucose‑binding lectins such as UEA‑I (Ulex europaeus), AAL (Aleuria aurantia), LecB (Pseudomonas aeruginosa), and Lotus tetragonolobus lectin are frequently used as generic “fucose‑detection” tools, yet they differ profoundly from BC2LC‑Nt in their oligosaccharide fine‑specificity, structural architecture, and experimental reproducibility. BC2LC‑Nt does not merely “bind fucose”; it selectively engages the αFuc1‑2Galβ1‑3GlcNAc/αFuc1‑2Galβ1‑3GalNAc (H‑type 1/3) core that decorates undifferentiated stem‑cell glycocalyx and host epithelial histo‑blood group antigens [1][2]. This restricted epitope preference, combined with a recombinant, non‑glycosylated, trimeric TNF‑fold scaffold that is structurally unrelated to any other known fucose‑specific lectin, makes BC2LC‑Nt irreplaceable in applications demanding defined ligand engagement, low batch‑to‑batch variability, and compatibility with live‑cell sorting or anti‑adhesion assays [3].

vs. UEA‑I / AAL
Broader fucose recognition obscures type‑1/type‑2 chain discrimination and may increase background in stem‑cell or tissue staining.
vs. LecB
Calcium‑dependent β‑propeller with sub‑micromolar monosaccharide affinity; lacks the TNF‑fold interfacial druggable pocket and oligosaccharide length selectivity.
vs. Plant lectins
Glycosylated, batch‑variable extracts introduce plant‑glycan cross‑reactivity and require re‑validation for each lot.

BC2LC-Nt Product‑Specific Quantitative Differentiation Evidence Guide


Glycan Array Fine‑Specificity: BC2LC‑Nt vs. UEA‑I and AAL

BC2LC‑Nt displays a narrow, high‑fidelity recognition pattern restricted to terminal αFuc1‑2Gal‑containing histo‑blood group epitopes (H‑type 1, Lewisᵇ, Lewisʸ), whereas the widely used plant lectin UEA‑I binds a broader set of α‑linked fucose residues including H‑type 2, and AAL recognizes core α1‑6 fucosylation in addition to terminal motifs [1][2]. On the Consortium for Functional Glycomics glycan array, BC2LC‑Nt gave strong signals exclusively for H‑type 1, H‑type 3, Lewisᵇ, and Lewisʸ oligosaccharides, with negligible binding to blood group A/B structures or internal αFuc1‑6GlcNAc [1].

Glycan array specificity
Cross‑study
BC2LC‑Nt binds H‑type 1/3, Lewisᵇ, Lewisʸ exclusively; no A/B or α1‑6 fucose signal.
Enables type‑1 vs. type‑2 chain resolution that UEA‑I and AAL cannot provide.
CFG array v5.1 data; context‑dependent comparison.
Glycomics Lectin histochemistry Stem cell characterization

Structural Uniqueness: TNF‑α‑Like Trimeric Fold vs. All Other Fucose‑Binding Lectins

BC2LC‑Nt is the only fucose‑binding lectin known to adopt a TNF‑α‑like homotrimeric β‑sandwich fold (jelly‑roll topology), which places three fucose‑binding sites at the monomer–monomer interfaces, approximately 30 Å apart in a planar arrangement [1]. In contrast, LecB from P. aeruginosa is a tetrameric lectin with a calcium‑dependent β‑propeller fold, UEA‑I is a legume‑lectin β‑sandwich, and AAL is a six‑bladed β‑propeller with five fucose‑binding sites per monomer [2]. This structural divergence directly impacts ligand geometry, multivalent presentation, and druggability of secondary pockets adjacent to the fucose site [3].

Fold uniqueness
Class‑level
Only fucose‑binding lectin with TNF‑α‑like homotrimeric β‑sandwich (PDB 2WQ4).
Structure‑based antagonist design benefits from an interfacial pocket absent in LecB, UEA‑I, AAL.
X‑ray crystallography 1.42–1.80 Å; class‑level inference.
Structural biology Protein engineering Anti‑adhesion therapy

Ligand Affinity Optimization: 17‑Fold Improvement Over Methyl‑Fucoside Baseline

Isothermal titration calorimetry (ITC) demonstrates that α‑methyl‑L‑fucoside binds BC2LC‑Nt with a Kd of 2.7 mM, whereas the rationally designed L‑fucosyl amide hit compound (compound 4b, N‑(2‑hydroxyethyl)‑N‑(β‑L‑fucopyranosyl)‑biphenyl‑3‑carboxamide) achieves a Kd of 159 μM—a 17‑fold improvement [1]. Furthermore, the most potent reversible covalent ligand reported to date (salicylaldehyde‑warhead fucoside) yields an IC₅₀ two orders of magnitude lower than methyl‑fucoside and matches the affinity of the native H‑type 1 trisaccharide [2]. This steep affinity‑gain trajectory is enabled by BC2LC‑Nt's secondary druggable site at the monomer interface, a structural feature absent in the closest bacterial comparator LecB from P. aeruginosa [3].

Ligand affinity gain
Head‑to‑head
17‑fold Kd improvement: methyl‑fucoside 2.7 mM → hit 4b 159 μM.
Supports structure‑guided hit‑to‑lead optimization campaigns.
ITC at 25 °C, pH 8.0; covalent ligand achieves ~100‑fold IC₅₀ gain.
Medicinal chemistry Glycomimetic design Anti‑adhesion therapy

Native Epitope Affinity: Lewisʸ Kd = 2.4 μM vs. Fucose Monosaccharide Kd = 2.7 mM

The affinity of BC2LC‑Nt for its highest‑affinity native epitope, Lewisʸ (αFuc1‑2βGal1‑4[αFuc1‑3]βGlcNAc), measured by ITC, ranges from 2.4 μM to 54 μM [1] depending on construct length and buffer conditions, representing a >1,000‑fold enhancement over the monosaccharide fucose (Kd = 2.7 mM) . In the same oligosaccharide affinity range, LecB from P. aeruginosa exhibits Kd = 0.3–2.1 μM for fucose monosaccharide [2] but lacks the oligosaccharide‑length and branching discrimination that BC2LC‑Nt possesses. UEA‑I binds Lewisʸ with undetermined but weaker affinity and does not discriminate between Lewisʸ and Lewisᵃ/ˣ [3].

Native epitope affinity
Cross‑study
Lewisʸ Kd = 2.4 μM vs. L‑fucose Kd = 2.7 mM (>1,000‑fold difference).
Assay design can tune detection from bulk fucose to high‑sensitivity Lewisʸ capture.
ITC, Elicityl data; LecB fucose affinity already sub‑micromolar without oligosaccharide discrimination.
Glycobiology Lectin affinity ranking Biosensor development

Stem Cell Detection Specificity: rBC2LCN vs. Conventional Pluripotency Markers

rBC2LCN (identical to BC2LC‑Nt) binds exclusively to undifferentiated human pluripotent stem cells (hPSCs) including ES and iPS cells across multiple lines, with no detectable binding to differentiated somatic cells, as demonstrated by live‑cell imaging and flow cytometry [1]. In contrast, the fucose‑binding lectins UEA‑I and AAL stain both undifferentiated and differentiated cells with indistinguishable intensity, and the conventional pluripotency marker SSEA‑4 shows cross‑reactivity with some differentiated cell types [2]. The detection is glycan‑specific: rBC2LCN recognizes the H‑type 3 trisaccharide (αFuc1‑2βGal1‑3GalNAc) presented on podocalyxin, a glycoprotein enriched on undifferentiated hPSC membranes [3].

Stem cell detection
Cross‑study
100% undifferentiated hPSC staining, zero differentiated cell signal (flow cytometry).
Reported binary discrimination for undifferentiated vs. differentiated hPSCs.
Live‑cell assay; UEA‑I 1.2‑fold, AAL 0.8‑fold differential.
Regenerative medicine Pluripotent stem cell quality control Lectin probe development

Recombinant Production Consistency vs. Plant‑Extracted Lectin Lot‑to‑Lot Variability

BC2LC‑Nt is produced by bacterial fermentation in Escherichia coli, ensuring a defined, non‑glycosylated protein with lot‑to‑lot affinity variation of <15% as monitored by ITC against Lewisʸ oligosaccharide . In contrast, plant‑extracted fucose‑binding lectins such as UEA‑I and AAL are isolated from natural sources (gorse seeds and orange peel fungus, respectively) and exhibit variable glycosylation isoforms, aggregate content, and binding activity that can differ >3‑fold between commercial batches [1]. BC2LC‑Nt is also supplied free of heavy metals and can be scaled from milligram to gram quantities under GMP‑compatible conditions, a requirement for translational or diagnostic use that plant lectins cannot meet .

Lot consistency
Reported
Recombinant E. coli; non‑glycosylated; ≤15% Kd lot‑to‑lot variation; purity >95%.
Reduces re‑validation burden compared to plant‑extracted lectins (2–3 fold variability).
SDS‑PAGE, ITC quality control; plant lectins carry glycan contamination.
Quality control Recombinant protein production Bioprocessing

BC2LC-Nt Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Quality Control Detection and Elimination of Residual Undifferentiated Pluripotent Stem Cells in Cell‑Therapy Products

rBC2LCN (BC2LC‑Nt) is the only lectin probe validated to bind 100% of undifferentiated hPSCs with zero cross‑reactivity to differentiated somatic derivatives, enabling fluorescence‑activated cell sorting (FACS) or magnetic bead depletion of tumorigenic residual pluripotent cells prior to transplantation [1]. Its H‑type 3 (αFuc1‑2βGal1‑3GalNAc) specificity directly targets podocalyxin, a surface glycoprotein uniquely enriched in the undifferentiated state, as established by glycan array and ITC data (Kd = 2.4 μM for Lewisʸ, the core epitope) [2]. This application is the basis of granted patent US 9,500,650 for undifferentiated cell detection [3].

Structure‑Based Design and Biophysical Screening of BC2LC‑Nt‑Selective Glycomimetic Antagonists for Anti‑Adhesion Therapy

The TNF‑α‑like trimeric fold of BC2LC‑Nt presents a validated secondary druggable pocket at the monomer–monomer interface that is absent in LecB, UEA‑I, or AAL, enabling rational design of bifunctional ligands that simultaneously engage the fucose‑binding site and the interfacial cavity [1]. SPR and ITC assays with immobilized BC2LC‑Nt provide reproducible screening platforms with a dynamic range spanning >3 orders of magnitude (Kd from 2.4 μM to >2.7 mM) [2]. The 17‑fold affinity gain achieved from methyl‑fucoside (Kd = 2.7 mM) to the first‑generation hit (Kd = 159 μM) validates the tractability of BC2LC‑Nt for fragment‑based and structure‑guided medicinal chemistry campaigns [3].

Glycan‑Biomarker Discovery and Lectin‑Based Histochemistry with Epitope‑Level Resolution

BC2LC‑Nt's restricted specificity for H‑type 1, H‑type 3, Lewisᵇ, and Lewisʸ—without cross‑reactivity to blood group A/B antigens or core α1‑6 fucose—makes it a superior histochemical probe for mapping epithelial‑to‑mesenchymal transition (EMT) and stem‑cell niche glycosylation patterns [1]. In comparative lectin staining panels, BC2LC‑Nt resolves type‑1 vs. type‑2 chain fucosylation that UEA‑I cannot discriminate, and provides binary positive/negative classification of tissue sections that AAL's promiscuous fucose binding obscures [2]. The recombinant, non‑glycosylated nature of the product eliminates lectin‑borne glycan contamination that causes background in plant‑lectin histochemistry [3].

Biosensor Functionalization for Fucosylated Cancer Biomarker Detection

The high‑affinity Lewisʸ binding (Kd = 2.4 μM) combined with the trivalent presentation geometry of BC2LC‑Nt makes it an ideal capture agent for surface plasmon resonance (SPR) and electrochemical impedance spectroscopy (EIS) biosensors targeting carcinoma‑associated fucosylated antigens such as Lewisʸ and Lewisᵇ [1]. The lectin's defined orientation on sensor chips (via His‑tag or biotin‑streptavidin coupling) and its resistance to serum glycosidase degradation (inherent to the bacterial origin) provide operational stability superior to antibody‑based capture layers, with shelf‑life >12 months at −20 °C [2].

Application
Selection Property
Validation Focus
Undifferentiated stem cell detection in cell manufacturing research
H‑type 3 podocalyxin‑targeted binding
hPSC detection and removal validation
Lectin antagonist screening studies
Interfacial druggable pocket
Structure‑guided hit optimization
Glycan biomarker histochemistry
Type‑1/type‑2 chain resolution
Epithelial‑mesenchymal transition glycosylation mapping
Cancer biomarker biosensor development
High‑affinity Lewisʸ capture
Surface immobilization and stability testing
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